(1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane
Overview
Description
“(1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane” is a chemical compound with the molecular formula C19H39BrO2Si2 . It is a liquid at 20 degrees Celsius .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 435.59 . It is a liquid at 20 degrees Celsius . The compound is sensitive to moisture .Scientific Research Applications
Vitamin D Analog Synthesis
A convergent method for synthesizing 1α,25-dihydroxyvitamin D3 and its analogs involves the efficient preparation of an A-ring part, which includes a derivative similar to (1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane, and its coupling reaction with a C,D-ring part. This method is pivotal for creating vitamin D analogs with potential therapeutic uses (Hanazawa et al., 2003).
Polymer Synthesis
The compound plays a role in the design and synthesis of hydrophilic aliphatic polyesters, including the development of functional cyclic esters. These materials have applications in various fields such as biodegradable plastics, drug delivery systems, and tissue engineering (Trollsås et al., 2000).
Chiral Building Block
It serves as a chiral building block for synthesizing optically active cyclohexenone compounds, which are valuable in the field of asymmetric synthesis. These compounds are crucial for creating enantiomerically pure substances used in pharmaceuticals and other applications (Hanazawa et al., 2000).
Photopolymerization
In a study, different dyes centered on 2,5-diethylene-cyclopentane-1-one were synthesized and used as high-performance photoinitiating systems in combination with other compounds to induce the free radical photopolymerization of polyethylene glycol diacrylate and cationic photopolymerization. This process is integral in 3D printing technologies and the development of advanced materials (Chen et al., 2021).
Safety and Hazards
The compound can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly. Protective gloves, eye protection, and face protection should be worn. If it gets on the skin, it should be washed off with plenty of water. If eye irritation persists, medical advice should be sought .
Mechanism of Action
Target of Action
The compound, also known as [(1R,5R)-3-(bromomethylidene)-5-[tert-butyl(dimethyl)silyl]oxycyclohexyl]oxy-tert-butyl-dimethylsilane, is a complex organic molecule. It’s known that tert-butyl groups and bromomethylidene groups often play significant roles in synthetic organic chemistry .
Mode of Action
The presence of the tert-butyl group and bromomethylidene group suggests that it may participate in various chemical transformations .
Biochemical Pathways
Compounds with tert-butyl groups are known to have unique reactivity patterns and can be involved in various biosynthetic and biodegradation pathways .
Properties
IUPAC Name |
[(1R,5R)-3-(bromomethylidene)-5-[tert-butyl(dimethyl)silyl]oxycyclohexyl]oxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39BrO2Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h14,16-17H,11-13H2,1-10H3/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYQQWTZQGQJBW-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(=CBr)C1)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(=CBr)C1)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39BrO2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436106 | |
Record name | {[(1R,3R)-5-(Bromomethylidene)cyclohexane-1,3-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387834-41-5 | |
Record name | {[(1R,3R)-5-(Bromomethylidene)cyclohexane-1,3-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3R)-5-(Bromomethylene)-1,3-bis(tert-butyldimethylsilyloxy)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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